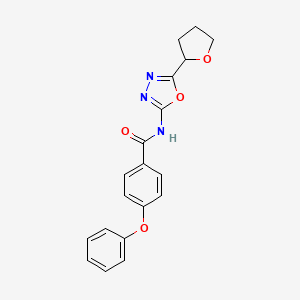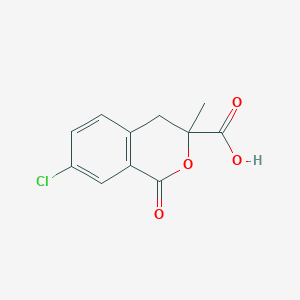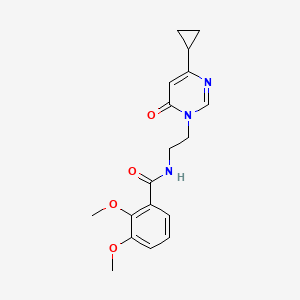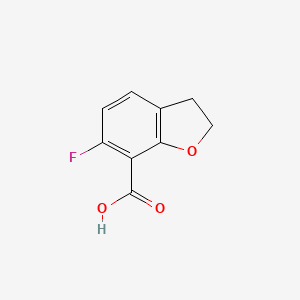![molecular formula C17H18N6OS B2880148 3-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877635-03-5](/img/structure/B2880148.png)
3-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several different functional groups, including a piperidine ring, a triazole ring, and a pyridazine ring . Piperidine is a common motif in many pharmaceuticals and its derivatives have been studied for their potential biological activities . Triazoles and pyridazines are both types of heterocyclic aromatic compounds, which are often used in medicinal chemistry due to their ability to bind to various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Applications De Recherche Scientifique
Anti-diabetic Applications
Research conducted by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds exhibited significant DPP-4 inhibition, antioxidant, and insulinotropic activities, suggesting their potential as anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic and Anti-inflammatory Applications
Gyoten et al. (2003) synthesized a series of triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with cyclic amines, showing potent antihistaminic activity and inhibitory effect on eosinophil infiltration. These compounds demonstrated significant antihistaminic and anti-inflammatory activities, suggesting their utility in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Antibacterial Applications
Tucker et al. (1998) explored the antibacterial properties of piperazinyl oxazolidinones containing various heteroaromatic rings, including pyridine and triazolo[4,3-b]pyridazine. These compounds were found to be effective against gram-positive pathogens, suggesting their potential as novel antibacterial agents (Tucker, Allwine, Grega, Barbachyn, Klock, Adamski, Brickner, Hutchinson, Ford, Zurenko, Conradi, Burton, & Jensen, 1998).
Antiviral Applications
Shamroukh and Ali (2008) utilized 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione as a precursor to synthesize novel derivatives with promising antiviral activity against hepatitis A virus (HAV). This indicates the compound's potential use in developing antiviral agents (Shamroukh & Ali, 2008).
Antioxidant Applications
Habib, Hassan, Moawad, and El‐Mekabaty (2012) investigated the antioxidant properties of novel derivatives, indicating the compound's utility in enhancing the oxidative stability of lubricating oils and potentially in other contexts where antioxidant activity is desired (Habib, Hassan, Moawad, & El‐Mekabaty, 2012).
Mécanisme D'action
Orientations Futures
Future research could involve further exploration of the biological activities of this compound and similar compounds. This could include testing their activity against various biological targets, studying their mechanisms of action, and optimizing their structures for increased activity and reduced side effects .
Propriétés
IUPAC Name |
1-piperidin-1-yl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-9-2-1-3-10-22)12-25-17-20-19-15-7-6-14(21-23(15)17)13-5-4-8-18-11-13/h4-8,11H,1-3,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRQWYEGHFQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2880068.png)
![Tert-butyl (3aS,6aR)-2-[(5-chloropyrazin-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2880069.png)
![(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2880070.png)

![4-[(Cyclopentylformamido)methyl]benzoic acid](/img/structure/B2880072.png)
![Ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2880075.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)


![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2880079.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2880080.png)
![[3-(Propan-2-yloxy)oxolan-3-yl]methanol](/img/structure/B2880083.png)

